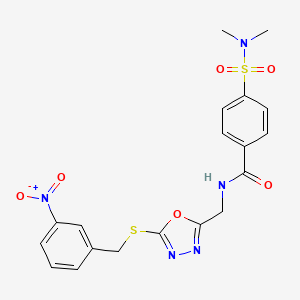![molecular formula C20H30N2O4S B2825787 8-(3,3-Dimethylbutanoyl)-4-[(4-methylphenyl)sulfonyl]-1-oxa-4,8-diazaspiro[4.5]decane CAS No. 896377-87-0](/img/structure/B2825787.png)
8-(3,3-Dimethylbutanoyl)-4-[(4-methylphenyl)sulfonyl]-1-oxa-4,8-diazaspiro[4.5]decane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-(3,3-Dimethylbutanoyl)-4-[(4-methylphenyl)sulfonyl]-1-oxa-4,8-diazaspiro[4.5]decane is a useful research compound. Its molecular formula is C20H30N2O4S and its molecular weight is 394.53. The purity is usually 95%.
BenchChem offers high-quality 8-(3,3-Dimethylbutanoyl)-4-[(4-methylphenyl)sulfonyl]-1-oxa-4,8-diazaspiro[4.5]decane suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 8-(3,3-Dimethylbutanoyl)-4-[(4-methylphenyl)sulfonyl]-1-oxa-4,8-diazaspiro[4.5]decane including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Oxygenated Fuels in Spark Ignition Engines
Research on oxygenated fuels, such as alcohols and ethers, reveals their potential for environmentally friendly fuel alternatives. These substances, including ethers like methyl tertiary butyl ether (MTBE) and dimethyl ether (DME), are used as octane boosters in gasoline, enhancing fuel efficiency and reducing pollutants like carbon monoxide (CO) and nitrogen oxides (NOx). This field of study underscores the significance of exploring alternative fuel compositions for reducing environmental impact and improving engine performance (Awad et al., 2018).
Oxidation of Sulfur Compounds
The photocatalytic oxidation of sulfur compounds, which are by-products of industrial processes, is crucial for reducing their malodorous and harmful effects. Studies have focused on the efficiency of different photocatalytic materials, such as TiO2 and aromatic photosensitizers, for oxidizing these compounds in gaseous flows. This research highlights the potential for innovative materials to address environmental pollution challenges (Cantau et al., 2007).
Microbial Degradation of Chemicals
The microbial degradation of polyfluoroalkyl chemicals, including their transformation into perfluoroalkyl acids (PFAAs), has been extensively reviewed. These substances, found in various industrial and commercial products, have raised concerns due to their persistence and potential toxic effects. Understanding microbial degradation pathways and the environmental fate of these compounds is critical for assessing their impact and managing their presence in the environment (Liu & Avendaño, 2013).
Hydrogen Bonding in Solvent Mixtures
The study of hydrogen bonding in mixtures containing dimethyl sulfoxide (DMSO) and other cosolvents has implications for understanding solvent interactions at the molecular level. Such knowledge is essential for various applications, including drug formulation and material science. The research provides insights into how DMSO interacts with other substances, affecting solubility and the behavior of mixtures (Kiefer et al., 2011).
Propiedades
IUPAC Name |
3,3-dimethyl-1-[4-(4-methylphenyl)sulfonyl-1-oxa-4,8-diazaspiro[4.5]decan-8-yl]butan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30N2O4S/c1-16-5-7-17(8-6-16)27(24,25)22-13-14-26-20(22)9-11-21(12-10-20)18(23)15-19(2,3)4/h5-8H,9-15H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBZFTJSVDCYPEQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCOC23CCN(CC3)C(=O)CC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,3-Dimethyl-1-[4-(4-methylbenzenesulfonyl)-1-oxa-4,8-diazaspiro[4.5]decan-8-yl]butan-1-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(4-(3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(4-chlorophenyl)methanone](/img/structure/B2825705.png)
![1-[4-(6-Phenylpyridazin-3-yl)-1,4-diazepan-1-yl]prop-2-en-1-one](/img/structure/B2825706.png)


![2-(2-(2-(Tert-butyl)phenoxy)acetamido)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2825711.png)



![5-Oxa-2-azaspiro[3.5]non-7-ene HCl](/img/structure/B2825716.png)
![2-(2-(4-butoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)-N-(4-ethylphenyl)acetamide](/img/no-structure.png)
![Methyl 4-{[(6,7-dimethyl-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetyl]amino}benzoate](/img/structure/B2825720.png)

![1-(4-(7,7-Dimethyl-6,8-dioxa-2-azaspiro[3.5]nonane-2-carbonyl)piperidin-1-yl)ethanone](/img/structure/B2825727.png)